H-Phe-phe-OH

Übersicht

Beschreibung

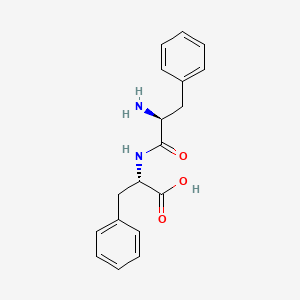

H-Phe-Phe-OH, also known as phenylalanyl-phenylalanine, is a dipeptide composed of two phenylalanine molecules. Phenylalanine is an essential amino acid and a precursor for the amino acid tyrosine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

H-Phe-Phe-OH kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess umfasst die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Schutzgruppen werden entfernt, und das Peptid wird vom Harz abgespalten, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische SPPS. Dieses Verfahren ermöglicht die effiziente und ertragreiche Produktion von Peptiden. Der Prozess kann durch Anpassung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert optimiert werden, um die Reinheit und Ausbeute des Endprodukts zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

H-Phe-Phe-OH durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Phenylalaninreste können oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können Chinone wieder in Phenole umwandeln.

Substitution: Die aromatischen Ringe von Phenylalanin können elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Phenole und reduzierte Derivate.

Substitution: Halogenierte Phenylalaninderivate.

Wissenschaftliche Forschungsanwendungen

H-Phe-Phe-OH hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein zur Synthese komplexerer Peptide und Proteine verwendet.

Biologie: Wird hinsichtlich seiner Rolle bei Protein-Protein-Interaktionen und der Enzym-Substrat-Erkennung untersucht.

Medizin: Wird hinsichtlich seines Potenzials in Medikamententrägersystemen und als therapeutisches Mittel untersucht.

Industrie: Wird bei der Entwicklung von Biomaterialien, Sensoren und Bioelektronik eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen durch Selbstassemblierung in Nanostrukturen aus. Der Selbstassemblierungsprozess wird durch nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen, π-π-Stacking und van-der-Waals-Kräfte angetrieben. Diese Wechselwirkungen ermöglichen die Bildung stabiler Nanostrukturen, die mit biologischen Molekülen und Zellkomponenten interagieren können .

Wirkmechanismus

H-Phe-Phe-OH exerts its effects through self-assembly into nanostructures. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions facilitate the formation of stable nanostructures that can interact with biological molecules and cellular components .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Tyr-Tic-Phe-Phe-OH: Ein selektiver δ-Opioid-Rezeptor-Ligand mit einzigartigen Agonisten- und Antagonisten-Eigenschaften.

H-Phe-Phe-Phe-OH: Ein aromatisches Tripeptid, das als DNA-Molekülsonde verwendet wird.

Boc-Phe-Phe-OH: Ein geschütztes Diphenylalanin-Gerüst, das bei der Untersuchung der Selbstassemblierung und Nanostrukturbildung verwendet wird.

Einzigartigkeit

H-Phe-Phe-OH ist aufgrund seiner Einfachheit und Vielseitigkeit als Dipeptid einzigartig. Seine Fähigkeit, sich in verschiedene Nanostrukturen zu selbstassemblieren, macht es zu einem wertvollen Werkzeug in der Nanomedizin und der Biomaterialforschung. Die unkomplizierte Synthese und Modifizierungspotenzial der Verbindung erhöhen ihre Nützlichkeit in der wissenschaftlichen Forschung weiter .

Biologische Aktivität

H-Phe-Phe-OH (also known as H-phenylalanine-phenylalanine-OH) is a dipeptide comprised of two phenylalanine residues. Its biological activity has garnered attention due to its potential applications in nanomedicine, drug delivery, and as a model compound for studying peptide self-assembly. This article explores the biological activities associated with this compound, including its role in self-assembly, interactions with biological systems, and implications for therapeutic applications.

This compound can be synthesized through various peptide coupling methods. The synthesis typically involves the protection of amino groups followed by coupling reactions. The resulting compound exhibits unique properties due to its aromatic structure, which facilitates π-π stacking interactions and hydrogen bonding, critical for its biological functions.

Self-Assembly and Nanostructure Formation

One of the most notable biological activities of this compound is its ability to self-assemble into nanostructures. The Phe-Phe motif is recognized for driving the formation of peptide-based nanostructures, such as nanotubes and hydrogels.

- Gelation Studies : Research indicates that this compound can form hydrogels under specific conditions. For instance, studies have shown that adjusting the pH can trigger gelation, which is essential for applications in drug delivery systems where sustained release is desired .

| Parameter | Value |

|---|---|

| Critical Gelation Concentration (CGC) | 0.3–0.6 wt.% (3–6 mg/mL) |

| pH for Gelation | 5.5 |

Interaction with Biological Systems

This compound has been implicated in various biological processes, including:

- Neuronal Signaling : The compound may influence neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic plasticity .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Study 1: Peptide Self-Assembly

A study investigating the self-assembly of peptides containing the Phe-Phe motif demonstrated that this compound could form stable nanostructures in aqueous environments. Using diffusion-ordered spectroscopy (DOSY), researchers observed that gelation was associated with a first-order phase transition, indicating a robust self-assembly mechanism .

Study 2: Antimicrobial Efficacy

In vitro experiments assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µM, suggesting potential therapeutic applications in treating infections .

Eigenschaften

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZIWHRNKRBEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-40-4 | |

| Record name | Phenylalanylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2577-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-N-(3-phenyl-L-alanyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-Phe-Phe-OH contribute to the development of molecularly imprinted polymers (MIPs) for sensing applications?

A: this compound, or diphenylalanine, is a dipeptide that readily self-assembles into distinct nanostructures due to its inherent properties like hydrogen bonding and π-π stacking interactions. [, ] In the context of MIPs, this compound serves as a building block for creating the recognition sites within the polymer matrix. While not directly involved in binding the target molecule, this compound influences the polymer's morphology and potentially enhances the accessibility of the imprinted cavities. []

Q2: What are the potential advantages of incorporating this compound into sensing platforms for molecules like ethyl carbamate?

A2: Incorporating this compound into sensing platforms offers several potential advantages, particularly in conjunction with fluorescent molecules like genipin:

- Enhanced Sensitivity: The self-assembly of this compound can contribute to a well-defined nanostructure within the sensing platform. This organized structure might enhance the interaction between the fluorescent core and the target molecule, potentially leading to improved sensitivity. []

- Dual-Signal Response: The combination of this compound and genipin in the optosensing core enables a dual-band fluorescence response. This dual signal can be advantageous for improving the accuracy and reliability of detection by providing two independent measurement points. []

- Biocompatibility: As a peptide-based building block, this compound offers potential biocompatibility, which can be beneficial for applications involving biological samples or in vivo sensing. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.